molecular formula C6H5BrClN B2773599 2-Bromo-4-chloro-3-methylpyridine CAS No. 1211521-46-8

2-Bromo-4-chloro-3-methylpyridine

Cat. No.: B2773599
CAS No.: 1211521-46-8
M. Wt: 206.47
InChI Key: UAHHMJZKBNKCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are substituted by bromine, chlorine, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-3-methylpyridine can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylpyridine. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these molecular targets . The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual substitution pattern can provide distinct advantages in synthetic applications and biological activity compared to its mono-substituted counterparts .

Properties

IUPAC Name

2-bromo-4-chloro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMJZKBNKCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211521-46-8
Record name 2-bromo-4-chloro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.